molecular formula C8H12BN3O3 B1487495 2-Morpholinopyrimidin-5-ylboronic acid CAS No. 870521-33-8

2-Morpholinopyrimidin-5-ylboronic acid

Cat. No.: B1487495
CAS No.: 870521-33-8
M. Wt: 209.01 g/mol
InChI Key: KFYQOIHLZBDFBU-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidin-5-ylboronic acid is a useful research compound. Its molecular formula is C8H12BN3O3 and its molecular weight is 209.01 g/mol. The purity is usually 95%.
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Biological Activity

2-Morpholinopyrimidin-5-ylboronic acid (CAS No. 870521-33-8) is a boronic acid derivative known for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is characterized by its unique structural features, including a morpholine ring and a pyrimidine moiety, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BNO3C_{11}H_{14}BNO_3, and it possesses a molecular weight of approximately 223.05 g/mol. The presence of the boronic acid functional group is crucial for its biological activity, as it can form reversible covalent bonds with diols, a property that is leveraged in various biochemical applications.

PropertyValue
Molecular FormulaC₁₁H₁₄BNO₃
Molecular Weight223.05 g/mol
CAS Number870521-33-8

Enzyme Inhibition

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. The mechanism of action typically involves the formation of a covalent bond with the active site of enzymes, thereby inhibiting their function. This characteristic makes it a valuable candidate for drug development, especially in targeting enzymes related to cancer and other diseases.

Pharmacological Applications

  • Cancer Therapy : Boronic acids, including this compound, have been explored for their potential in cancer treatment due to their ability to inhibit proteasomes and other critical enzymes involved in tumor growth and survival .
  • Inflammatory Disorders : The compound has shown promise in modulating inflammatory responses, potentially benefiting conditions such as rheumatoid arthritis and Crohn's disease by inhibiting TNFα signaling pathways .
  • Antiviral Properties : Some studies suggest that boronic acids can interfere with viral replication processes, making them candidates for antiviral drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibited a specific enzyme involved in glucose metabolism, showing potential for diabetes management .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound reduced cell viability significantly compared to controls, indicating its potential as an anticancer agent .

The primary mechanism by which this compound exerts its effects involves:

  • Covalent Bond Formation : The boronic acid group interacts with hydroxyl groups on target enzymes, leading to irreversible inhibition.
  • Alteration of Protein Function : By binding to specific sites on proteins, the compound can alter their conformation and function, impacting various signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound within the context of similar compounds, a comparative analysis is presented below:

Compound NameSimilarity IndexKey Features
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine0.90Contains a pyrimidine instead of pyridine
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine0.88Similar structure with an isopropyl group
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine0.80Lacks the morpholine ring
This compound 0.79 Boronic acid derivative without dioxaborolane

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapeutics

Boronic acids, including 2-Morpholinopyrimidin-5-ylboronic acid, have been investigated for their potential in cancer treatment. Research indicates that boronic acid derivatives can enhance selective toxicity towards certain cancer cells. For instance, modifications of boronic acids have shown increased efficacy against breast cancer cells by disrupting cellular processes involved in tumor growth .

2. Enzyme Inhibition

The ability of this compound to interact with enzymes makes it a valuable tool in biochemical research. It has been studied as an inhibitor of proteasome activity, which is pivotal in regulating protein degradation pathways involved in cancer progression. The compound's structure allows it to bind effectively to the active sites of target enzymes, thereby inhibiting their function .

Case Studies

Study Objective Findings
Boronic Acid Derivatives in Cancer TreatmentTo evaluate the effectiveness of boronic acid derivatives against various cancer cell linesThe study found significant cytotoxic effects on breast cancer cell lines when treated with specific boronic acid derivatives .
Enzyme Inhibition StudiesTo assess the inhibitory effects of this compound on proteasomesResults indicated a marked decrease in proteasome activity, suggesting potential for therapeutic applications in cancer .

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound due to its potential as a lead compound for developing new drugs. Its mechanism of action, particularly its ability to modulate signaling pathways through enzyme inhibition, positions it as a candidate for further development in treating various cancers and possibly other diseases linked to proteasome dysfunction.

Properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYQOIHLZBDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676914
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870521-33-8
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinopyrimidine-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyrimidin-5-ylboronic acid (3 g, 19.0 mmol), morpholine (1.66 mL, 19 mmol) and triethylamine (1.67 mL, 19.19 mmol) in EtOH (20 mL) was stirred at 80° C. for 5 h. LCMS indicated completion of the reaction. The reaction mixture was concentrated in vacuo and the residue was taken up in ethanol (approximately 5 mL). Diethyl ether was added, and the triethylamine hydrochloride salt that crystallised out was filtered and discarded. The filtrate was concentrated in vacuo and water (approximately 10 mL) was added. The mixture was placed in a refrigerator for 1 h, after which time the resulting solid was filtered off, washed with the minimum amount of water and dried by suction, to give the title compound (2.7 g, 68%) as an off-white solid. δH (DMSO-d6) 8.64 (s, 2H), 8.08 (s, 2H), 3.73 (m, 4H), 3.65 (m, 4H). LCMS (ES+) 210 (M+H)+, RT 0.15 minutes.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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